molecular formula C17H15N3O3S B2885498 3-({[1-(2H-1,3-benzodioxole-5-carbonyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine CAS No. 851807-52-8

3-({[1-(2H-1,3-benzodioxole-5-carbonyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine

Cat. No.: B2885498
CAS No.: 851807-52-8
M. Wt: 341.39
InChI Key: POYYNTBOGURDSF-UHFFFAOYSA-N
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Description

3-({[1-(2H-1,3-benzodioxole-5-carbonyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzodioxole ring, a pyridine moiety, and an imidazole ring

Preparation Methods

The synthesis of 3-({[1-(2H-1,3-benzodioxole-5-carbonyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Chemical Reactions Analysis

3-({[1-(2H-1,3-benzodioxole-5-carbonyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Scientific Research Applications

3-({[1-(2H-1,3-benzodioxole-5-carbonyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-({[1-(2H-1,3-benzodioxole-5-carbonyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine involves its interaction with specific molecular targets. For instance, in anticancer research, the compound has been found to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The benzodioxole and pyridine moieties play crucial roles in binding to the target proteins and modulating their activity.

Comparison with Similar Compounds

Properties

IUPAC Name

1,3-benzodioxol-5-yl-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S/c21-16(13-3-4-14-15(8-13)23-11-22-14)20-7-6-19-17(20)24-10-12-2-1-5-18-9-12/h1-5,8-9H,6-7,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POYYNTBOGURDSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CN=CC=C2)C(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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